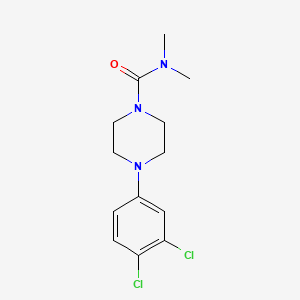

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

描述

属性

IUPAC Name |

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O/c1-16(2)13(19)18-7-5-17(6-8-18)10-3-4-11(14)12(15)9-10/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKGUNIRAJUIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with N,N-dimethylpiperazine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

科学研究应用

4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmacological agent in the treatment of certain diseases.

Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical compounds

作用机制

The mechanism of action of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling and function .

相似化合物的比较

Comparison with Structurally Related Compounds

Piperazine Derivatives with Dichlorophenyl Substituents

Key Observations :

- Electronic Effects : The 3,4-dichlorophenyl group induces strong electron-withdrawing effects, enhancing binding to hydrophobic receptor pockets. Carboxamide derivatives (e.g., the target compound) exhibit greater metabolic stability compared to sulfonamide analogs (e.g., compound 20) due to reduced susceptibility to hydrolysis .

- Synthetic Accessibility : Compounds with sulfonamide groups (e.g., 20, 21) require multi-step synthesis with moderate yields (65–80%), whereas the target compound’s synthesis (via reductive amination and carboxamide coupling) is more streamlined .

Piperazine-Carboxamide Derivatives with Variable Aryl Groups

Table 2: Pharmacologically Relevant Analogs

Key Observations :

- Halogen Position Matters : The 3,4-dichlorophenyl configuration in the target compound provides optimal steric and electronic alignment for dopamine D3 receptor binding. Shifting chlorine to 2,3-positions (as in the cariprazine impurity) disrupts this interaction .

- N-Alkylation Effects : N,N-Dimethylation (target compound) improves blood-brain barrier penetration compared to N-ethyl or unsubstituted analogs .

Quinazoline and Pyridazine Derivatives

Table 3: Heterocyclic Analogs

Key Observations :

Research Implications and Challenges

- Receptor Selectivity : The target compound’s 3,4-dichlorophenyl group is superior to 2,4- or 2,3-dichloro analogs in minimizing off-target effects (e.g., sigma receptor binding) .

- Synthetic Optimization : While the target compound’s synthesis achieves high yields (>90% in intermediate steps), analogs with sulfonamide or quinazoline groups face purification challenges due to polar byproducts .

- Metabolic Stability : The dimethylcarboxamide group in the target compound reduces cytochrome P450-mediated oxidation, enhancing half-life compared to N-ethyl or unsubstituted analogs .

生物活性

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, often abbreviated as 4-DDCPM, is a chemical compound that has attracted attention for its biological activities and potential applications in various fields such as medicinal chemistry and agricultural science. This compound features a piperazine ring substituted with a dichlorophenyl group and a carboxamide functional group, which contribute to its unique biological interactions.

Research indicates that 4-DDCPM interacts with various biological systems, particularly through its effects on photosynthetic organisms. It has been shown to inhibit photosynthesis by disrupting the Hill reaction at the Photosystem II level, which interferes with the photosynthetic electron transport chain. This mechanism can lead to reduced growth or death in plants, highlighting its potential as a herbicide or plant growth regulator.

Additionally, ongoing studies are exploring its interactions with cellular processes and biological macromolecules, suggesting that it may have therapeutic applications beyond agriculture. The compound's structure allows it to modulate key biochemical pathways, which could be relevant for drug development.

Case Studies and Research Findings

- Inhibition of Photosynthesis : A study demonstrated that 4-DDCPM significantly inhibited photosynthetic activity in various plant species. The compound was found to reduce chlorophyll fluorescence and alter the electron transport rate, indicating a direct impact on the photosynthetic machinery.

- Cellular Interactions : Preliminary findings suggest that 4-DDCPM may interact with specific receptors or enzymes within human cells. Virtual screening studies indicate potential binding affinities to targets involved in neurological pathways, which could position this compound as a candidate for further research in neuropharmacology .

- Comparison with Similar Compounds : A comparative analysis of structurally similar compounds revealed that 4-DDCPM exhibits distinct biological activities due to its specific substitutions. For example, compounds like N,N-dimethylpiperazine-1-carboxamide lack the dichlorophenyl group and show different reactivity profiles.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-DDCPM | Dichlorophenyl + Piperazine + Carboxamide | Inhibits photosynthesis; potential receptor interactions |

| 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Different dichlorophenyl substitution | Varies; potential herbicidal activity |

| N,N-Dimethylpiperazine-1-carboxamide | Lacks dichlorophenyl group | Lower biological activity |

| 4-(4-Fluorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Fluorine substitution | Different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。